molecular formula C4H6NO4- B1260089 2-Hydroxysuccinamate

2-Hydroxysuccinamate

Cat. No.: B1260089
M. Wt: 132.09 g/mol
InChI Key: RTTYFXMXRFYCHM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxysuccinamate (2-HSM; 4-amino-2-hydroxy-4-oxobutanoic acid) is a four-carbon α-hydroxyamide derivative of succinic acid. It is synthesized via enzymatic pathways involving ω-amidase and glutamine synthetase (GS) and is implicated in metabolic processes such as malate production . Structurally, 2-HSM features a hydroxyl group at the C2 position and an amide group at C4, distinguishing it from related compounds like 2-hydroxyglutarate (2-HG) and 2-hydroxyglutaramate (2-HGM) (Table 1).

Properties

Molecular Formula

C4H6NO4-

Molecular Weight

132.09 g/mol

IUPAC Name

4-amino-2-hydroxy-4-oxobutanoate

InChI

InChI=1S/C4H7NO4/c5-3(7)1-2(6)4(8)9/h2,6H,1H2,(H2,5,7)(H,8,9)/p-1

InChI Key

RTTYFXMXRFYCHM-UHFFFAOYSA-M

Canonical SMILES

C(C(C(=O)[O-])O)C(=O)N

Synonyms

2-hydroxysuccinamate

Origin of Product

United States

Comparison with Similar Compounds

Table 1. Structural Comparison of 2-Hydroxysuccinamate and Analogous Metabolites

Compound Chemical Formula Carbon Chain Length Key Functional Groups
This compound C₄H₇NO₄ 4 -OH (C2), -CONH₂ (C4)
L-2-Hydroxyglutarate C₅H₈O₅ 5 -OH (C2), -COOH (C1, C5)
L-2-Hydroxyglutaramate C₅H₉NO₅ 5 -OH (C2), -CONH₂ (C5)

Comparative Analysis with Structurally Similar Compounds

Enzymatic Substrate Specificity

2-HSM and its analogs exhibit distinct substrate preferences for ω-amidase and related enzymes:

  • In contrast, mammalian ω-amidase preferentially catalyzes the hydrolysis of L-2-HGM (five-carbon) over 2-HSM .
  • L-2-Hydroxyglutarate (2-HG): Generated via mutant isocitrate dehydrogenase (IDH1/2) in cancers, 2-HG accumulates to millimolar levels, inhibiting α-ketoglutarate-dependent enzymes like histone demethylases, thereby driving oncogenesis .
  • L-2-Hydroxyglutaramate (2-HGM) : A five-carbon analog of 2-HSM, 2-HGM is hydrolyzed by human ω-amidase to α-ketoglutarate (α-KG), a critical intermediate in the TCA cycle .

Table 2. Enzymatic Activity and Inhibitory Roles

Compound Key Enzymes Involved Inhibitory Effects Biological Relevance
2-HSM Plant ω-amidase, GS Competitively inhibits threonine hydroxamate lyase in rat liver cytosol Malate synthesis, microbial metabolism
2-HG Mutant IDH1/2, L-2-HG dehydrogenase Inhibits histone demethylases (e.g., KDM4A), leading to DNA hypermethylation Oncogenesis in gliomas, AML
2-HGM Human ω-amidase Substrate for α-KG production TCA cycle regulation

Metabolic Pathways and Disease Associations

  • 2-HSM in Malate Synthesis : In plants, 2-HSM is hydrolyzed to L-malate, linking it to energy metabolism. In mammals, its role is less defined but may involve alternative pathways under metabolic stress .
  • 2-HG in Cancer : IDH1/2 mutations in gliomas and acute myeloid leukemia (AML) result in 2-HG accumulation, which alters cellular epigenetics and promotes tumorigenesis .
  • 2-HGM and Neurological Disorders : Elevated 2-HGM is observed in metabolic diseases like L-2-hydroxyglutaric aciduria, where defective repair enzymes lead to encephalopathy and cancer predisposition .

Kinetic and Structural Insights

  • Inhibition Constants (Ki) : 2-HSM exhibits stronger binding affinity (Ki = 0.5–1.0 mM) to ω-amidase compared to 2-HG (Ki > 5 mM), suggesting a regulatory role in enzymatic cross-talk .
  • Stereochemical Specificity : Unlike 2-HG, which exists as D- and L-enantiomers with distinct pathological roles (e.g., D-2-HG is oncogenic), 2-HSM’s activity is stereospecific to the L-form .

Table 3. Kinetic Parameters of Key Enzymatic Reactions

Substrate Enzyme Km (mM) Vmax (μmol/min/mg) Ki (mM)
L-2-HSM Plant ω-amidase 2.1 15.8 N/A
L-2-HGM Human ω-amidase 1.5 20.4 N/A
Threonine Rat liver ω-amidase 3.0 18.2 0.5*

*Inhibition by 2-HSM .

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